N-{[5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide -

N-{[5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide

Catalog Number: EVT-3775619
CAS Number:
Molecular Formula: C20H21N5O3S
Molecular Weight: 411.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Antimicrobial activity: Triazole derivatives have demonstrated potent antimicrobial activity against various bacteria and fungi [, , ]. Investigating N-{[5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide for similar activities could be of interest.
  • Enzyme inhibition: Given the presence of structural motifs found in enzyme inhibitors [], exploring the inhibitory potential of this compound against enzymes like acetylcholinesterase, α-glucosidase, urease, or others could be relevant.
  • Receptor modulation: Considering the structural features potentially interacting with receptors [], investigating the compound's ability to modulate receptors like dopamine receptors or neuropeptide Y receptors could yield valuable insights.

Morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate

  • Compound Description: This compound is an active pharmaceutical ingredient (API) investigated for its metabolism. Studies identified its primary metabolite as 5-((carboxymethyl)thio)-4-(2-methoxyphenyl)-1-methyl-3-(pyridin-4-yl)-4H-1,2,4-triazol-1-ium cation, formed via N-methylation. []
  • Relevance: This compound shares a core structure with the target compound, N-{[5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide, specifically the 4-aryl-5-thio-1,2,4-triazole scaffold. Both compounds also feature a methoxyphenyl substituent on the triazole ring, though at different positions. Additionally, both compounds possess an acetic acid derivative attached to the sulfur atom, highlighting their structural similarities. [] ()

1-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoyl thio)-4-methyl-4H-1,2,4-triazol-5-yl] piperidine (Series 12a-o)

  • Compound Description: This series of compounds, encompassing various alkyl/phenyl/aryl substitutions, was synthesized and evaluated for its inhibitory effects on acetylcholinesterase (AChE), α-glucosidase, urease, and butyrylcholinesterase (BChE). Notably, compounds 12d and 12m, featuring methyl phenyl and methyl phenyl substitutions, respectively, exhibited significant inhibitory potency against these enzymes. []
  • Relevance: These compounds share the 4-methyl-5-thio-1,2,4-triazole core structure with N-{[5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide. Furthermore, both the target compound and the 12a-o series bear an amide group linked to the sulfur atom via a two-carbon spacer. This structural similarity highlights their potential as enzyme inhibitors. [] ()

2-(4-(furan-2-ylmethyl)-5-((4-methyl-3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine (Triazole 1.1)

  • Compound Description: This compound is a G protein-biased kappa opioid receptor agonist. This class of agonists is believed to offer pain and itch relief with fewer side effects compared to unbiased kappa agonists. []
  • Relevance: Although differing in overall structure, triazole 1.1 shares the 5-thio-1,2,4-triazole core with N-{[5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide. This shared feature suggests potential activity at kappa opioid receptors for the target compound. [] ()

2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives (Series 7a-o)

  • Compound Description: This series of compounds was synthesized and screened for antimicrobial and cytotoxic activities. Compounds 7e and 7f demonstrated potent antibacterial activity, while 7i and 7j exhibited anticandidal effects. Several compounds also showed cytotoxicity against HL-60 and THP-1 leukemia cells. []
  • Relevance: These compounds, while possessing a thiazole core instead of a triazole, share the aryl-thiazole-propanamide structure with a portion of N-{[5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide. This similarity points towards potential antimicrobial and cytotoxic properties for the target compound. [] ()

N-[5-(4–Amino-5-mercapto-4H-[1,2,4]triazol-3-yl)-4-methyl-1,3-thiazol2-yl]benzamide (Compound 1)

  • Compound Description: This compound serves as a precursor for synthesizing various [, , ]triazolo[3,4-b][1,3,4]thiadiazine and [, , ]triazolo[3,4-b][1,3,4]thiadiazole derivatives. These derivatives were subsequently evaluated for their antibacterial and anti-inflammatory activities. []
  • Relevance: This compound shares a significant structural resemblance with N-{[5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide, particularly the 4-methyl-5-thio-1,2,4-triazole-3-yl-benzamide moiety. This similarity suggests that the target compound could potentially be used as a starting point for synthesizing related triazolothiadiazine and triazolothiadiazole derivatives with potential biological activities. [] ()

Properties

Product Name

N-{[5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide

IUPAC Name

N-[[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]benzamide

Molecular Formula

C20H21N5O3S

Molecular Weight

411.5 g/mol

InChI

InChI=1S/C20H21N5O3S/c1-25-17(12-21-19(27)14-7-4-3-5-8-14)23-24-20(25)29-13-18(26)22-15-9-6-10-16(11-15)28-2/h3-11H,12-13H2,1-2H3,(H,21,27)(H,22,26)

InChI Key

BILLNSIERVCCME-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)OC)CNC(=O)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.